An In-depth Technical Guide to (2-Chloro-4-iodophenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (2-Chloro-4-iodophenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (2-Chloro-4-iodophenyl)hydrazine hydrochloride. This halogenated arylhydrazine is a valuable and versatile building block in modern organic synthesis, particularly for constructing complex heterocyclic scaffolds that are central to many pharmaceutical agents. We will delve into its core chemical properties, provide validated experimental protocols for its synthesis and application, and discuss the critical safety considerations necessary for its handling.
Core Physicochemical and Spectroscopic Profile
(2-Chloro-4-iodophenyl)hydrazine and its hydrochloride salt are important intermediates in synthetic chemistry. While extensive peer-reviewed data for this specific compound is limited, its properties can be reliably predicted based on computational models and data from structurally analogous compounds.[1] The hydrochloride salt enhances stability and simplifies handling compared to the free base.
Chemical and Physical Properties
A summary of the key identifiers and predicted physicochemical properties is presented below.
| Identifier | Value |
| Chemical Name | (2-Chloro-4-iodophenyl)hydrazine hydrochloride |
| CAS Number | 1219606-21-9[1][2] |
| Molecular Formula | C₆H₇Cl₂IN₂[1] |
| Molecular Weight | 304.94 g/mol [1] |
| Appearance | Predicted as a white to off-white solid[1] |
| Storage | Store at 2-8°C for long-term stability[3] |
For the corresponding free base, (2-Chloro-4-iodophenyl)hydrazine:
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of (2-Chloro-4-iodophenyl)hydrazine. The following data represents expected values for the free base.
| Technique | Expected Chemical Shifts (δ, ppm) and Characteristics |
| ¹H NMR | ~7.5 (d, J ≈ 2 Hz, 1H, Ar-H), ~7.3 (dd, J ≈ 8, 2 Hz, 1H, Ar-H), ~6.6 (d, J ≈ 8 Hz, 1H, Ar-H), ~5.5 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂)[5] |
| ¹³C NMR | ~145 (C-N), ~138 (C-I), ~130 (C-H), ~122 (C-Cl), ~115 (C-H), ~112 (C-H)[5] |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=C aromatic stretching (around 1600 cm⁻¹), and C-Cl/C-I bonds in the fingerprint region. |
| Mass Spec. (MS) | The molecular ion peak [M]+ is expected at m/z 268.48 for the free base, with a characteristic isotopic pattern due to the presence of chlorine. |
Synthesis and Purification
The synthesis of arylhydrazines from anilines is a well-established transformation in organic chemistry. The most common route involves diazotization of the corresponding aniline followed by reduction.
General Synthesis Workflow
The preparation of (2-Chloro-4-iodophenyl)hydrazine hydrochloride typically starts from 2-chloro-4-iodoaniline. The process involves the formation of a diazonium salt, which is then reduced to the target hydrazine.
Caption: General workflow for synthesizing (2-Chloro-4-iodophenyl)hydrazine HCl.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from general methods for preparing substituted phenylhydrazines.[6][7]
-
Diazotization:
-
Suspend 2-chloro-4-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in an appropriate acidic medium.
-
Cool the reducing solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing solution, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir for several hours, gradually warming to room temperature.
-
-
Isolation and Purification:
-
The resulting (2-Chloro-4-iodophenyl)hydrazine hydrochloride often precipitates from the acidic solution upon cooling.[8]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold dilute HCl, water, and a non-polar solvent (e.g., hexane) to remove residual acids and organic impurities.
-
Dry the product under vacuum. For higher purity, the hydrochloride salt can be recrystallized from water or an alcohol/water mixture.[8]
-
Chemical Reactivity and Core Applications
The primary utility of (2-Chloro-4-iodophenyl)hydrazine hydrochloride in drug development lies in its role as a precursor to indole-containing scaffolds.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful reaction that produces an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[9][10] This reaction is a cornerstone of medicinal chemistry and is used to synthesize a wide range of pharmaceuticals, including the triptan class of antimigraine drugs.[9]
Mechanism: The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[11]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[9][11]
-
[12][12]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted[12][12]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.[9][11]
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to form the stable, aromatic indole ring.[9][11]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general procedure for synthesizing a 6-chloro-4-iodoindole derivative.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (2-Chloro-4-iodophenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Add the desired ketone or aldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.[12]
-
-
Indolization (Cyclization):
-
Add an acid catalyst. The choice of catalyst is critical; options include Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[9][10]
-
Heat the reaction mixture, typically between 80-110 °C, and stir until TLC analysis indicates the formation of the indole product.[12]
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted basic hydrazine), saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.[12]
-
Analytical Methods for Quality Control
Ensuring the purity and identity of (2-Chloro-4-iodophenyl)hydrazine hydrochloride is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic methods is recommended.
Analytical Workflow
Caption: A typical workflow for the analytical characterization of the title compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can effectively assess the purity of the compound.
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 30% B to 90% B over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Column Temperature: 30 °C.[5]
Safety, Handling, and Storage
Arylhydrazines and their salts are hazardous materials and must be handled with extreme care.
Hazard Identification
Based on data for analogous hydrazine compounds, (2-Chloro-4-iodophenyl)hydrazine hydrochloride should be treated as a hazardous substance.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13]
-
Skin Sensitization: May cause an allergic skin reaction.[13]
-
Carcinogenicity: May cause cancer. Hydrazine and its derivatives are often classified as potential carcinogens.[14]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[15][16]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[17][18]
-
Keep locked up or in an area accessible only to qualified personnel.
-
Store away from incompatible materials such as strong oxidizing agents.[17]
-
For enhanced stability, handle under an inert gas like argon or nitrogen and protect from moisture.
Conclusion
(2-Chloro-4-iodophenyl)hydrazine hydrochloride is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its utility, primarily through the Fischer indole synthesis, allows for the efficient construction of diverse heterocyclic molecules that are often the core of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and stringent safety protocols is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel drug discovery.
References
- BenchChem. (2025). Physical and chemical properties of (2-Chloro-4-iodophenyl)hydrazine.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine.
- BenchChem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Indoles from (2-Chloro-4-iodophenyl)hydrazine.
- Fluorochem. (n.d.). (2-Iodophenyl)hydrazine hydrochloride.
- BLD Pharm. (n.d.). 1219606-21-9|(2-Chloro-4-iodophenyl)hydrazine hydrochloride.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Fisher Scientific. (2010). Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet: Pentan-3-ylhydrazine hydrochloride.
- Aldlab Chemicals. (n.d.). Hydrazine, (2-chloro-4-iodophenyl)-.
- Fisher Scientific. (2016). Safety Data Sheet: p-Chlorophenylhydrazine hydrochloride.
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I..
- Cayman Chemical. (2025). Safety Data Sheet: Hydralazine (hydrochloride).
- Amadis Chemical. (n.d.). (2-Chloro-4-iodophenyl)hydrazine hydrochloride, 1219606-21-9.
- Eureka | Patsnap. (n.d.). Novel synthesis process of P-chlorophenylhydrazine hydrochloride.
- Sigma-Aldrich. (2014). Safety Data Sheet: Hydrazine.
- Organic Syntheses Procedure. (n.d.). Procedure for the preparation of phenylhydrazine.
- Gesan Chem. (2025). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications.
- Reddit. (2020). Advice on storing/handling hydrazine.
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